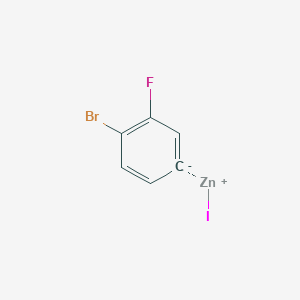

4-Bromo-3-fluorophenylzinc iodide

Description

Historical Evolution and Contemporary Significance of Organozinc Chemistry

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc, marking the discovery of the first compounds containing a metal-carbon sigma bond. This seminal work laid the foundation for the field of organometallic chemistry. Subsequent milestones, such as the Reformatsky reaction in 1887, which utilizes zinc to mediate the reaction between α-halo esters and carbonyl compounds, further solidified the importance of organozinc reagents in synthesis. scbt.comwikipedia.orgorganic-chemistry.orgresearchgate.net

The 20th century witnessed a surge in the development of powerful cross-coupling reactions, with the Negishi coupling, discovered by Ei-ichi Negishi in the 1970s, being a paramount achievement. wikipedia.org This palladium- or nickel-catalyzed reaction, which couples organozinc compounds with organic halides, revolutionized the formation of carbon-carbon bonds and earned Negishi the Nobel Prize in Chemistry in 2010. wikipedia.org Today, organozinc reagents are indispensable in numerous areas of chemical synthesis, from the production of pharmaceuticals and agrochemicals to the creation of advanced materials. Their continued relevance lies in their predictable reactivity and their compatibility with a wide array of sensitive functional groups.

Comparative Reactivity and Functional Group Tolerance of Organozinc Compounds relative to other Organometallics

Organozinc reagents occupy a unique position in the reactivity spectrum of organometallic compounds. They are generally less reactive than their organolithium and Grignard reagent counterparts. This attenuated reactivity is a direct consequence of the more covalent nature of the carbon-zinc bond compared to the more ionic carbon-lithium and carbon-magnesium bonds.

This moderation in reactivity is not a limitation but a significant advantage. It translates to a higher degree of chemoselectivity, meaning that organozinc reagents can selectively react with one functional group in a molecule while leaving others, that would be attacked by more reactive organometallics, intact. This high functional group tolerance extends to esters, amides, nitriles, and ketones, making them ideal for use in complex, multi-step syntheses where protecting group strategies can be minimized.

Below is a comparative table highlighting the general reactivity and functional group tolerance of different classes of organometallic reagents.

| Organometallic Reagent | General Reactivity | Tolerance to Acidic Protons (e.g., -OH, -NH) | Tolerance to Electrophilic Functional Groups (e.g., Esters, Ketones) |

| Organolithium (RLi) | Very High | Low | Low |

| Grignard (RMgX) | High | Low | Moderate |

| Organozinc (RZnX) | Moderate | Moderate | High |

| Organocuprate (R₂CuLi) | Moderate | High | High |

Strategic Importance of Arylzinc Halides, exemplified by 4-Bromo-3-fluorophenylzinc Iodide, in Carbon-Carbon Bond Formation

Arylzinc halides, with the general formula ArZnX, are a particularly important subclass of organozinc reagents. They serve as key nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, to form biaryl structures, which are prevalent in pharmaceuticals and functional materials.

The strategic preparation of a specific arylzinc halide is crucial for its successful application. The synthesis of This compound serves as a prime example of this strategic approach. It is typically prepared from the precursor molecule, 4-bromo-3-fluoroiodobenzene . scbt.com The key to the selective formation of the desired organozinc reagent lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more reactive towards oxidative insertion of zinc metal than the carbon-bromine bond. This chemoselectivity allows for the targeted formation of the zinc reagent at the iodo-substituted position, leaving the bromo group intact for subsequent transformations.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-bromo-2-fluorobenzene-4-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLPPPGLRYYGTO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)F)Br.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFIZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Preparation of Arylzinc Iodides, with Specific Focus on 4 Bromo 3 Fluorophenylzinc Iodide

Direct Insertion of Zinc Metal into Aryl Iodides

The direct insertion of metallic zinc into a carbon-halogen bond is a fundamental method for generating organozinc compounds. For the synthesis of 4-bromo-3-fluorophenylzinc iodide, this involves the reaction of zinc metal with its precursor, 4-bromo-1-fluoro-2-iodobenzene. The reaction entails the oxidative addition of the aryl iodide to the zinc surface, forming the desired arylzinc iodide. However, the success and efficiency of this reaction are highly dependent on several factors, including the nature of the zinc metal, the reaction mechanism, and the use of activating agents.

The reactivity of zinc metal is critically influenced by its physical form and surface properties. Standard commercial zinc powder often has a passivated surface, typically consisting of zinc oxides, which can impede the reaction with aryl halides. researchgate.netosti.gov Consequently, activation is necessary to achieve efficient conversion.

Rieke Zinc: A highly reactive form of zinc, known as Rieke zinc, is prepared by the reduction of zinc salts (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide or potassium metal. wikipedia.orgnih.gov This process generates a finely divided, high-surface-area zinc powder with a clean, unpassivated surface, making it exceptionally reactive. nih.govnih.gov Rieke zinc can readily react with a variety of organic halides, including aryl iodides and even less reactive aryl bromides, often under mild conditions. nih.govriekemetals.com For instance, aryl iodides are readily converted to the corresponding organozinc reagents using Rieke zinc. riekemetals.com The enhanced reactivity means that reactions can often proceed to completion in a few hours at room temperature. riekemetals.com

Commercial Zinc Powder: In contrast, commercially available zinc powder is significantly less reactive. Direct insertion into aryl iodides often requires elevated temperatures (e.g., 50-60 °C) and the use of chemical activators to proceed at a reasonable rate. acs.org Without activation, the reaction can be sluggish or fail entirely, particularly due to the persistence of organozinc intermediates on the metal's surface. researchgate.netacs.org

Table 1: Comparison of Zinc Sources for Arylzinc Iodide Synthesis

| Feature | Rieke Zinc | Commercial Zinc Powder |

| Preparation | In-situ reduction of ZnCl₂ with Li or K. nih.gov | Commercially sourced. |

| Reactivity | Very high, due to large surface area and lack of oxide layer. nih.govnih.gov | Low, due to surface passivation by oxides. researchgate.net |

| Reaction Conditions | Often room temperature. riekemetals.com | Requires elevated temperatures (e.g., 50-60 °C) and/or activators. acs.org |

| Substrate Scope | Broad; includes aryl iodides and bromides. nih.gov | More limited; primarily effective with aryl iodides and requires activation. acs.org |

| Activation | Inherently active. nih.gov | Requires chemical or mechanical activation. researchgate.net |

The formation of an arylzinc iodide via direct insertion is an oxidative addition reaction where the zinc metal is oxidized from Zn(0) to Zn(II). The mechanism of this heterogeneous reaction occurring on the metal surface has been the subject of detailed investigation.

The process is generally understood to proceed via a concerted mechanism for aryl halides. libretexts.org This involves the initial interaction of the aryl iodide with the zinc surface, leading to the formation of a three-membered transition state. libretexts.orgnih.gov In this state, the carbon-iodine bond is cleaved while a new carbon-zinc bond is formed simultaneously. Electron-withdrawing groups on the aryl ring can facilitate this process, making the synthesis of reagents like this compound favorable. wikipedia.org

Oxidative Addition: The initial reaction of the aryl iodide on the zinc surface to form a surface-bound arylzinc iodide species. acs.org

Solubilization: The release of this surface-bound intermediate into the solvent. acs.org

To overcome the low reactivity of commercial zinc and facilitate the formation of arylzinc reagents, various activating agents and additives are employed. These additives can enhance reaction rates and yields by influencing different steps of the mechanistic pathway.

Lithium chloride (LiCl) is a remarkably effective additive for promoting the direct insertion of zinc into aryl iodides. jetir.org Initially, it was hypothesized that LiCl worked by cleaning the passivating oxide layer from the zinc surface. However, detailed mechanistic studies have shown this is not its primary role. researchgate.netosti.gov

The crucial function of LiCl is to facilitate the solubilization of the arylzinc iodide intermediates from the zinc surface into the solvent (typically tetrahydrofuran (B95107), THF). researchgate.netnih.govresearchgate.net By forming soluble ate-complexes (e.g., [RZnICl]⁻Li⁺), LiCl lowers the energy barrier for the solubilization step. acs.orgnsf.gov This prevents the buildup of persistent intermediates on the surface, thereby exposing fresh zinc for reaction. In the presence of LiCl, the rate-determining step shifts from solubilization back to the initial oxidative addition. researchgate.netacs.org The presence of lithium salts is so critical that their absence can completely shut down the reaction in some cases. researchgate.net

The oxidative addition of zinc to aryl halides can also be promoted by the use of catalytic amounts of transition metals.

Silver (Ag) Catalysis: The use of silver catalysts has been shown to enable the insertion of zinc into aryl iodides, providing a pathway to arylzinc halides. acs.org

Nickel (Ni) Catalysis: Nickel complexes are well-known to catalyze cross-coupling reactions and can also facilitate the underlying oxidative addition step. wikipedia.orgnih.gov Studies have shown that phosphine-ligated nickel(0) complexes can react with aryl halides through mechanisms initiated by electron transfer. nih.gov

Copper (Cu) Catalysis: Copper(I) salts have been used in conjunction with Rieke zinc to promote the formation of arylzinc halides and their subsequent coupling reactions. jetir.org

These transition metal catalysts typically work by providing an alternative, lower-energy pathway for the oxidative addition process.

Certain organic compounds can also be used to activate the zinc metal.

Chlorotrimethylsilane (TMSCl): Unlike LiCl, TMSCl appears to function by cleaning the zinc surface. Energy dispersive X-ray spectroscopy (EDS) measurements have indicated that pretreatment of zinc powder with TMSCl can effect a partial removal of surface oxides. researchgate.netosti.gov This removal of the passivating layer exposes the reactive zinc metal, thereby facilitating the oxidative addition.

1,2-Dibromoethane: This compound is a common activator for zinc. It reacts with a small portion of the zinc metal to form zinc bromide and ethene gas. This process is believed to etch the zinc surface, removing the oxide layer and creating fresh, reactive sites for the primary reaction with the aryl iodide.

Table 2: Summary of Activating Agents and Their Mechanistic Roles

| Activator/Additive | Example(s) | Primary Mechanistic Role |

| Lithium Halide Salts | LiCl, LiBr | Solubilizes surface-bound organozinc intermediates, shifting the rate-determining step. researchgate.netnih.govacs.org |

| Transition Metals | Ag, Ni, Cu salts | Provide an alternative, lower-energy catalytic pathway for oxidative addition. jetir.orgacs.orgnih.gov |

| Organic Activators | TMSCl, 1,2-Dibromoethane | Chemically clean or etch the zinc surface to remove the passivating oxide layer. researchgate.netosti.gov |

Solvent Effects on Arylzinc Iodide Formation and Stability

The choice of solvent is critical in the direct synthesis of arylzinc iodides from an aryl iodide and zinc metal, influencing both the reaction rate and the stability of the resulting organometallic compound. Ethereal solvents are commonly employed due to their ability to solvate the organozinc species, although diorganozinc compounds generally show a low affinity for complexation with these solvents. wikipedia.org

Tetrahydrofuran (THF) is a widely used solvent for these reactions. For instance, the direct reaction of zinc powder with functionalized aryl iodides can be effectively carried out in THF at temperatures around 70°C. nih.gov Commercially available solutions of this compound are typically offered as a 0.5 M solution in THF. sigmaaldrich.comcookechem.com

For less reactive aryl halides, solvents with higher boiling points may be necessary to achieve a reasonable reaction rate. Diglyme, for example, has been used for the synthesis of arylzinc compounds from aryl iodides bearing electron-donating groups, requiring temperatures of up to 130°C. nih.gov The stability of the arylzinc reagent is also solvent-dependent. While organozinc compounds are generally unstable in protic solvents, they are readily prepared and handled in aprotic polar solvents like THF. wikipedia.orguni-muenchen.de The solvent polarity can influence the stability of radical intermediates that may be involved in the formation process. nih.gov Polar solvents can stabilize charge-separated species, potentially affecting the thermodynamics of the radical-dimer equilibrium present in some organometallic systems. nih.gov

Table 1: Common Solvents for Arylzinc Iodide Synthesis

| Solvent | Typical Reaction Temperature | Notes |

|---|---|---|

| Tetrahydrofuran (THF) | ~70°C | Most common solvent; used for aryl iodides with electron-withdrawing groups. nih.gov this compound is commercially available in THF. sigmaaldrich.com |

| Diglyme | ~100-130°C | Used for less reactive aryl iodides, such as those with electron-donating groups. nih.gov |

Chemoselectivity in Direct Zinc Insertion Reactions

A key advantage of direct zinc insertion is its chemoselectivity, allowing for the preparation of highly functionalized organozinc reagents. wikipedia.org Organozinc reagents are known to tolerate a wide array of functional groups, such as esters, nitriles, and amides, which would be incompatible with more reactive organometallics like Grignard or organolithium reagents. wikipedia.org

The synthesis of this compound from 4-bromo-3-fluoroiodobenzene highlights the chemoselectivity of zinc insertion concerning carbon-halogen bonds. ossila.com The ease of oxidative addition of zinc into a carbon-halogen bond follows the order C-I > C-Br > C-Cl. tum.de This reactivity difference allows for the selective insertion of zinc into the more labile carbon-iodine bond, leaving the carbon-bromine and carbon-fluorine bonds intact. ossila.comtum.de This principle is fundamental to the successful synthesis of this specific reagent, as the bromine atom remains available for subsequent cross-coupling reactions.

The reaction is typically performed using an activated form of zinc, such as a zinc-copper couple or Rieke zinc, to facilitate the oxidative addition. wikipedia.org The formation of the organozinc reagent is also aided by the presence of electron-withdrawing substituents on the aryl ring. wikipedia.org In the case of this compound, the fluorine and bromine atoms act as electron-withdrawing groups, promoting the insertion reaction at the iodinated position.

Transmetalation Routes to Arylzinc Iodides

Transmetalation, the exchange of metals between organic groups, is a powerful and widely used alternative to direct zinc insertion for preparing arylzinc reagents. This approach typically involves the initial formation of a more reactive organometallic compound, such as an organolithium or Grignard reagent, which then transfers its organic group to a zinc salt.

Generation from Organolithium Precursors

Organolithium reagents can be readily converted to organozinc compounds through transmetalation with a zinc salt, such as ZnCl₂ or ZnI₂. wikipedia.org This two-step process begins with the formation of an aryllithium species, usually via lithium-halogen exchange or deprotonation of an acidic proton. wikipedia.org

For the synthesis of an arylzinc iodide like this compound, the process would involve:

Lithium-Halogen Exchange: The starting material, 4-bromo-3-fluoroiodobenzene, would be treated with an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (-78 to -100 °C). wikipedia.org The exchange is highly chemoselective, preferentially occurring at the most electropositive halogen, iodine, to form 4-bromo-3-fluoro-phenyllithium.

Transmetalation: The resulting aryllithium species is then quenched with a solution of zinc iodide (ZnI₂) to yield the desired this compound. wikipedia.org

This method is advantageous because the initial lithium-halogen exchange is often very fast and efficient, even at low temperatures. wikipedia.org The subsequent transmetalation to zinc results in a reagent with significantly lower reactivity and basicity, enhancing its compatibility with sensitive functional groups. wikipedia.org

Conversion from Grignard Reagents

Grignard reagents (RMgX) are another common class of precursors for arylzinc compounds via transmetalation. The process is analogous to that with organolithiums, where a pre-formed Grignard reagent is reacted with a zinc halide. wikipedia.org

The preparation of this compound via this route would proceed as follows:

Grignard Reagent Formation: 4-bromo-3-fluoroiodobenzene is reacted with magnesium metal, typically in an ethereal solvent like THF or diethyl ether. The higher reactivity of the C-I bond ensures the selective formation of 4-bromo-3-fluorophenylmagnesium iodide.

Transmetalation: The Grignard reagent is then added to a solution of zinc iodide. A metal exchange occurs, yielding this compound and magnesium diiodide.

This conversion is driven by the relative electronegativities and the formation of more stable species. Using complexed Grignard reagents, such as iPrMgCl·LiCl (the "turbo-Grignard reagent"), can facilitate the initial halogen-metal exchange, especially for less reactive halides, before the subsequent transmetalation step. rsc.org

Formation and Reactivity of Organozincate Species via Transmetalation

When organolithium or Grignard reagents are transmetalated to zinc, the resulting organozinc species can exist in equilibrium with more complex structures known as organozincates. wikipedia.orgacs.org These are anionic "ate" complexes, formed by the addition of an anionic ligand to the neutral organozinc compound.

For example, in the presence of excess halide ions from the precursor Grignard reagent (MgX₂) or added salts (LiCl), heteroleptic organozinc halides (RZnX) can form higher-order zincates with the general formula [RZnX₂]⁻ or [RZnX₃]²⁻. wikipedia.org The formation of these species can significantly impact the solubility and reactivity of the organozinc reagent. It has been noted that for alkylzinc species to undergo transmetalation to a palladium center in cross-coupling reactions, they must first form a zincate of the form RZnX₃²⁻. wikipedia.org

The generation of organozincates can also be achieved by reacting an organolithium or Grignard reagent with a zinc salt in a specific stoichiometry. These non-basic organozincate reagents have demonstrated utility in reactions where the basicity of the parent organolithium or Grignard reagent is problematic, such as additions to enolizable ketones. acs.org

Advanced Synthetic Methodologies for Arylzinc Iodide Production

Beyond classical direct insertion and transmetalation, several advanced methodologies have been developed to improve the efficiency, scope, and conditions for preparing arylzinc reagents.

Catalyzed Zinc Insertion: For less reactive organic halides (e.g., aryl chlorides and bromides) or sulfonates, direct zinc insertion can be sluggish. tum.de The scope of this reaction has been expanded through the use of transition metal catalysts. For example, nickel complexes have been shown to catalyze the insertion of zinc dust into aryl sulfonates (tosylates, mesylates) and even aryl chlorides, electrophiles that are typically resistant to direct zincation. tum.de Cobalt catalysis has also been employed for preparing arylzinc compounds from aryl halides. acs.org

Mechanochemical Activation: The initial oxidative addition of zinc often requires activation of the metal surface, which can have an induction period. uni-muenchen.de Mechanochemical methods, such as ball milling, can activate zinc metal and facilitate its insertion into organic halides, providing a solvent-free or low-solvent approach to arylzinc reagent synthesis. acs.org

Use of Highly Reactive Zinc: The preparation of highly reactive zinc, such as Rieke zinc (formed by the reduction of ZnCl₂ with potassium), provides a metal with a high surface area and reactivity that can undergo oxidative addition with a wider range of organic halides under milder conditions. wikipedia.org

Halogen/Zinc Exchange Reactions: Analogous to the well-known halogen/lithium exchange, a halogen/zinc exchange can be performed. This involves reacting an organic halide with a pre-formed organozinc reagent. This method is particularly useful for preparing functionalized zinc reagents that might be difficult to access otherwise. rsc.org

Continuous Flow Chemistry for On-Demand Synthesis and Enhanced Reproducibility

Continuous flow chemistry has emerged as a powerful tool for the on-demand synthesis of organozinc halides, addressing key limitations of batch processing such as instability, exothermicity, and labor-intensive preparation. researchgate.netnih.govvapourtec.com This methodology allows for the generation of these reagents as a clean solution with reproducible concentrations, which can then be directly used in subsequent reactions. nih.gov

The core of this technique often involves flowing a solution of an aryl halide, such as 4-bromo-3-fluoroiodobenzene, through a heated column packed with metallic zinc. nih.govvapourtec.com The temperature of the column is a critical parameter and is carefully controlled to ensure efficient reaction. nih.gov This setup facilitates the direct insertion of zinc into the carbon-iodine bond, forming the desired arylzinc iodide. nih.govorganic-chemistry.org

A key advantage of continuous flow systems is the ability to use a packed bed of zinc granules or turnings. researchgate.netfraunhofer.deacs.org This not only provides a large excess of the metal to drive the reaction to completion but also eliminates the need for filtration of the resulting organozinc solution, as unreacted zinc remains in the column. researchgate.net This packed-bed approach has been shown to be robust, with columns being reusable multiple times with negligible decrease in efficiency. d-nb.info

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Arylzinc Iodides

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reagent Stability | Potential for degradation during storage. researchgate.netfraunhofer.de | Generated on-demand, minimizing stability issues. nih.govacs.org |

| Reproducibility | Can exhibit batch-to-batch variability. researchgate.net | Offers enhanced reproducibility and consistent concentrations. nih.gov |

| Safety | Handling and storage of large quantities of sensitive reagents can be hazardous. fraunhofer.de | Small volumes of reactive intermediates are present at any time, improving safety. acs.orgresearchgate.net |

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | More readily scalable by extending operation time or using larger reactors. fraunhofer.deacs.org |

| Process Control | More difficult to control exothermic reactions. | Superior heat and mass transfer allows for better control of reaction parameters. |

| Downstream Processing | Often requires separate work-up and purification steps. | Can be directly coupled ("telescoped") with subsequent reaction steps. acs.orgvapourtec.com |

Strategies for Industrial Scale-Up and Process Intensification

The successful transition from laboratory-scale synthesis to industrial production of this compound and other arylzinc halides hinges on effective scale-up and process intensification strategies. Continuous flow technology is central to these efforts, offering a more straightforward path to large-scale manufacturing compared to traditional batch reactors. fraunhofer.deacs.org

One of the primary strategies for scaling up the continuous synthesis of organozinc reagents is the use of larger packed-bed reactors. fraunhofer.de Research has progressed from laboratory-scale setups to pilot-scale reactors capable of significantly higher throughputs. fraunhofer.deacs.orgresearchgate.net For instance, pilot-scale systems have been developed with liquid throughputs of up to 18 L/h, demonstrating the feasibility of large-scale production. fraunhofer.deacs.org These systems maintain high efficiency, achieving complete conversion of the starting aryl halide with high yields of the organozinc product. fraunhofer.deacs.org

Process intensification, the principle of making chemical processes smaller, safer, and more efficient, is inherently addressed by continuous flow chemistry. Key aspects include:

Enhanced Heat and Mass Transfer: Flow reactors, with their high surface-area-to-volume ratio, allow for superior control over reaction temperature, which is crucial for the often-exothermic formation of organozinc reagents.

Reduced Reaction Times: The efficient mixing and heat transfer in flow reactors can lead to significantly shorter reaction times compared to batch processes. d-nb.info

Automation: Continuous flow systems are well-suited for automation, enabling precise control over reaction parameters and ensuring consistent product quality, which is critical for industrial production.

Furthermore, the development of robust and versatile flow synthesis methods allows for the in-situ formation of a wide array of organozinc reagents from various organic halides, including those that are difficult to prepare using conventional batch methods. acs.orgresearchgate.net This flexibility is a significant advantage for industrial applications where a diverse portfolio of building blocks may be required.

The use of readily available and inexpensive starting materials, such as zinc dust or granules, and the ability to operate at higher concentrations in continuous flow systems contribute to the economic viability of industrial-scale synthesis. fraunhofer.deacs.orgresearchgate.net The development of methods using sacrificial zinc anodes in electrochemical processes also presents a promising avenue for the efficient and scalable production of arylzinc compounds. organic-chemistry.org

Table 2: Key Parameters for Industrial Scale-Up of Arylzinc Iodide Synthesis

| Parameter | Consideration for Scale-Up | Research Findings |

| Reactor Design | Transition from lab-scale columns to larger, pilot-scale packed-bed reactors. | Pilot-scale reactors with zinc replenishing units have been successfully implemented. fraunhofer.deacs.orgresearchgate.net |

| Throughput | Increasing the flow rate to achieve higher production volumes. | Throughputs of up to 18 L/h have been achieved in pilot-scale systems. fraunhofer.deacs.org |

| Reaction Time | Optimizing residence time to ensure complete conversion while maximizing throughput. | Residence times of 1.5–14.0 minutes have been shown to be effective for complete conversion. fraunhofer.de |

| Concentration | Using higher concentrations of starting materials to improve process efficiency. | Continuous conversion of highly concentrated (2.0 M) starting materials has been successfully demonstrated. fraunhofer.de |

| Zinc Activation | Ensuring consistent activation of the zinc metal for reproducible reactivity. | Both mechanical and chemical activation methods have been investigated. acs.orgresearchgate.net |

| Process Integration | Coupling the organozinc synthesis directly with subsequent reaction steps. | "Telescoped" reactions, such as Negishi couplings, are a key advantage of flow synthesis. acs.org |

Reactivity Profiles and Mechanistic Aspects of 4 Bromo 3 Fluorophenylzinc Iodide in Carbon Carbon Bond Formations

Palladium-Catalyzed Cross-Coupling Reactions (Negishi Coupling)

The Negishi coupling is a versatile reaction that couples organic halides or triflates with organozinc compounds, catalyzed by a palladium(0) or nickel complex. wikipedia.org This reaction is distinguished by its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms and its tolerance for a wide array of functional groups. wikipedia.orgnih.govchem-station.com The use of 4-bromo-3-fluorophenylzinc iodide in these reactions allows for the introduction of a fluorinated and brominated aryl moiety, a common structural motif in pharmaceuticals and advanced materials.

Elucidation of the Catalytic Cycle: Oxidative Addition, Transmetalation, and Reductive Elimination

The generally accepted mechanism for the palladium-catalyzed Negishi coupling reaction proceeds through a catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnobelprize.orgyoutube.comlibretexts.orgyoutube.com

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R-X) to a palladium(0) complex (Pd(0)L_n). wikipedia.orgnumberanalytics.com This step involves the insertion of the palladium into the carbon-halide bond, resulting in the formation of a square planar palladium(II) intermediate (R-Pd(II)-X(L)_n). youtube.com The rate of this step is dependent on the nature of the halide, with the reactivity order being I > OTf > Br >> Cl. wikipedia.org

Transmetalation: The subsequent step is transmetalation, where the organozinc reagent, in this case, this compound, transfers its organic group to the palladium(II) center. numberanalytics.comnobelprize.org This exchange of ligands results in a diorganopalladium(II) complex and a zinc halide salt. wikipedia.orgyoutube.com

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the final cross-coupled product (R-R'). numberanalytics.comnobelprize.org This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com For reductive elimination to occur, the organic ligands typically need to be in a cis orientation on the palladium center. wikipedia.org

This catalytic cycle is a common feature of many palladium-catalyzed cross-coupling reactions, providing a general framework for understanding their reactivity. libretexts.org

Influence of Ligand Design and Catalyst Optimization on Reaction Efficiency

The choice of ligand coordinated to the palladium center is crucial for the success of the Negishi coupling, as it influences the solubility, stability, and reactivity of the catalyst. sigmaaldrich.comnih.gov The ligand's steric and electronic properties can be tuned to accelerate the rate-limiting step of the catalytic cycle, which is often the reductive elimination. nih.gov

For the coupling of substrates like this compound, which can be sterically demanding or electronically complex, the use of sophisticated ligands is often necessary. Biarylphosphine ligands, such as SPhos, RuPhos, and XPhos, have been shown to be highly effective in promoting Negishi couplings, including those involving challenging substrates. nih.govorganic-chemistry.org These bulky and electron-rich ligands can facilitate the reductive elimination step, leading to higher yields and better selectivity. nih.gov For instance, the development of the CPhos ligand has enabled the efficient coupling of secondary alkylzinc halides with a broad range of aryl bromides and chlorides by suppressing the undesired β-hydride elimination pathway. nih.govorganic-chemistry.org Similarly, ylide-substituted phosphines (YPhos) have demonstrated impressive capabilities in palladium-catalyzed couplings due to their high donor capacity, which allows for the activation of less reactive aryl chlorides. sigmaaldrich.com

Catalyst optimization also involves the selection of the appropriate palladium precatalyst. Palladacycle precatalysts, for example, can generate the active Pd(0) species under mild conditions, leading to highly active catalyst systems for the Negishi coupling of heteroaryl and polyfluoroaryl zinc reagents. nih.govnih.gov

Impact of Salt Additives (e.g., LiCl, LiBr, ZnBr₂) on Reactivity and Organozinc Speciation

The presence of inorganic salts, such as lithium chloride (LiCl) and lithium bromide (LiBr), can have a profound impact on the outcome of Negishi coupling reactions. researchgate.netnih.gov In some cases, the absence of these salt additives can completely halt the reaction. researchgate.net The role of these salts is multifaceted and can include:

Solubilizing Intermediates: Salts can help to solubilize key reaction intermediates, preventing their aggregation and precipitation. researchgate.netnih.gov

Formation of Higher-Order Zincates: For alkylzinc reagents, salt additives are crucial for the formation of more reactive "ate" complexes, such as RZnX₃²⁻. acs.orgwikipedia.org

Breaking up Organozinc Aggregates: Arylzinc halides can exist as aggregates in solution. Salt additives can break up these aggregates, increasing the concentration of the monomeric, more reactive organozinc species. acs.org

Interestingly, the effect of salt additives can differ between alkylzinc and arylzinc reagents. While alkylzinc reagents often require salt to form reactive zincates, arylzinc halides like this compound may not necessarily form higher-order zincates. wikipedia.orgacs.org Instead, the salt may simply increase the polarity of the reaction medium, which can be sufficient to promote the coupling. acs.orgacs.org In fact, while ZnX₂ can terminate alkylzinc coupling, it can act as a suitable additive for arylzinc couplings. acs.org The choice of salt can therefore be used to tailor the reaction conditions for specific substrates. acs.org The use of solid, salt-stabilized organozinc compounds has also been explored, offering advantages in terms of handling and storage. nih.gov

Scope and Compatibility with Diverse Functional Groups in Fluorinated/Brominated Aryl Substrates

A significant advantage of the Negishi coupling is its broad functional group tolerance. wikipedia.orgnih.govchem-station.com This is particularly important when working with polyfunctionalized substrates such as those derived from this compound. The relatively low reactivity of organozinc reagents compared to other organometallics like Grignard or organolithium reagents means that they are compatible with a wide range of sensitive functional groups, including esters, nitriles, ketones, and amides. wikipedia.orgacs.org

The Negishi coupling has been successfully applied to the synthesis of polyfluorinated biaryls, a class of compounds that can be challenging to prepare using other methods like the Suzuki-Miyaura coupling due to issues such as protodeboronation of the corresponding boronic acids. nih.gov The use of palladacycle precatalysts has been shown to be effective for the Negishi coupling of polyfluoroarylzinc reagents, demonstrating the utility of this methodology for accessing these important structural motifs. nih.gov The reaction conditions can often be mild, with many couplings proceeding at room temperature, further enhancing the compatibility with sensitive functional groups. organic-chemistry.org

Control of Side Reactions and Selectivity (e.g., Homocoupling, Challenges in Acylative Coupling)

While the Negishi coupling is a powerful synthetic tool, it is not without its challenges. One common side reaction is homocoupling , where the organozinc reagent couples with itself to form a symmetrical biaryl. wikipedia.org This can occur through a second transmetalation reaction between the diorganopalladium intermediate and another molecule of the organozinc reagent. wikipedia.org The extent of homocoupling can be influenced by the reaction conditions, including the choice of ligand and the concentration of the reagents. In some cases, the addition of excess phosphine (B1218219) can reduce the rate of homocoupling, but this may also slow down the desired cross-coupling reaction. acs.org

Acylative Negishi coupling , the reaction of an organozinc reagent with an acyl chloride to form a ketone, presents its own set of challenges. mdpi.com Zinc species can catalyze the reaction of the acyl chloride with ethereal solvents, leading to undesired byproducts. mdpi.com Furthermore, the cross-coupling product, a ketone, can sometimes react with the organozinc reagent in a conjugate addition reaction. mdpi.com Careful optimization of the reaction conditions is therefore necessary to achieve high selectivity for the desired ketone product. The preparation of electron-rich arylzinc reagents by direct insertion of zinc can also be sluggish, posing another hurdle in the synthesis of certain chalcones via this method. mdpi.com

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis offers a powerful and often complementary approach to palladium for cross-coupling reactions involving organozinc reagents. The unique electronic properties of nickel allow for distinct mechanistic pathways and a broader range of accessible transformations.

Distinct Mechanistic Pathways Compared to Palladium Catalysis

While both nickel and palladium belong to Group 10 of the periodic table and share fundamental mechanistic steps like oxidative addition and reductive elimination, their catalytic cycles exhibit significant differences. youtube.comacs.org Nickel, being less electronegative and smaller than palladium, often displays higher reactivity in oxidative addition and a greater propensity for single-electron transfer (SET) pathways. acs.orgresearchgate.net This can lead to the involvement of radical intermediates, a feature less common in palladium catalysis. cjcatal.com

In contrast to palladium-catalyzed cross-couplings where the oxidative addition of an aryl halide to the Pd(0) complex is often the rate-determining and first irreversible step, nickel-catalyzed reactions with Grignard reagents have shown that the ligand exchange process can be the first irreversible step. nih.gov This highlights a fundamental divergence in the catalytic cycles that can influence reaction efficiency and selectivity. nih.gov Furthermore, nickel's ability to readily access Ni(I) and Ni(III) oxidation states opens up catalytic cycles that are less common for palladium, which typically cycles between Pd(0) and Pd(II). acs.org These alternative oxidation states in nickel catalysis can facilitate reactions with traditionally challenging electrophiles.

Applications in Coupling Aryl Halides with Organozinc Reagents

Nickel catalysis is particularly effective for the cross-coupling of organozinc reagents, like this compound, with a variety of aryl halides. This process, a variant of the Negishi coupling, is a powerful tool for the synthesis of biaryl compounds. wikipedia.org The higher reactivity of nickel catalysts often allows for the coupling of less reactive aryl chlorides and even aryl fluorides, which are typically challenging substrates for palladium-based systems. youtube.com

The general mechanism for the nickel-catalyzed cross-coupling of an organozinc halide (R-ZnX) with an aryl halide (Ar-X') involves the following key steps:

Oxidative Addition: A low-valent nickel complex, typically Ni(0), undergoes oxidative addition with the aryl halide to form a Ni(II) intermediate (Ar-Ni-X').

Transmetalation: The organozinc reagent transfers its organic group to the nickel center, displacing the halide and forming a diorganonickel(II) complex (Ar-Ni-R).

Reductive Elimination: The diorganonickel(II) complex undergoes reductive elimination to form the desired carbon-carbon bond (Ar-R) and regenerate the active Ni(0) catalyst.

The presence of the bromo and fluoro substituents on the phenyl ring of this compound can influence the electronic properties of the organozinc reagent and, consequently, the efficiency of the transmetalation step.

| Catalyst System | Aryl Halide (Ar-X') | Key Features | Reference |

|---|---|---|---|

| Ni(0)/Ligand | Aryl Chlorides | Enables coupling with traditionally less reactive electrophiles. | nih.gov |

| Ni(II) precatalyst | Aryl Bromides | Often requires a reductant to generate the active Ni(0) species. | nih.gov |

| Ni(I) precatalyst | Aryl Halides | Can participate in radical-chain mechanisms. | nih.gov |

Copper-Mediated/Catalyzed Transformations

Copper catalysis provides a cost-effective and versatile platform for a range of transformations involving organozinc reagents. These reactions often proceed through mechanisms distinct from their palladium- and nickel-catalyzed counterparts.

Conjugate Addition (1,4-Addition) to Unsaturated Systems

Organozinc reagents, often in the form of Gilman-type cuprates (R₂Cu(CN)ZnI), can undergo conjugate addition to α,β-unsaturated ketones, esters, and other Michael acceptors. While direct 1,4-addition of alkylzinc bromides to α,β-unsaturated ketones has been reported without a copper catalyst, the use of copper often enhances the efficiency and selectivity of this transformation. youtube.comacs.org

In a typical copper-mediated conjugate addition, the organozinc reagent first transmetalates with a copper(I) salt, such as copper iodide (CuI), to form a higher-order zinc-cuprate. This species is a softer nucleophile than the parent organozinc reagent and preferentially attacks the β-carbon of the unsaturated system in a 1,4-fashion. youtube.com This process generates a zinc enolate, which can then be quenched with an electrophile, typically a proton source, to yield the final product. The use of this compound in this context allows for the introduction of the 4-bromo-3-fluorophenyl moiety at the β-position of the carbonyl compound.

| Unsaturated Substrate | Reagent | Product Type | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketone | (4-Br-3-F-Ph)₂Cu(CN)(ZnI)₂ | β-(4-Bromo-3-fluorophenyl)ketone | youtube.com |

| α,β-Unsaturated Ester | (4-Br-3-F-Ph)₂Cu(CN)(ZnI)₂ | β-(4-Bromo-3-fluorophenyl)ester |

Role of Copper in Cross-Coupling Reactions with Arylzinc Iodides

Copper catalysis is instrumental in various cross-coupling reactions of arylzinc iodides. Copper catalysts can facilitate couplings that are either challenging or proceed with different selectivity compared to palladium or nickel systems. For instance, copper-catalyzed systems have been developed for the cross-coupling of aryl iodides with chlorosilanes, where the copper catalyst is thought to lower the energy barrier for the reaction of the in situ generated arylzinc with the halosilane. rsc.orgnih.gov

In the context of carbon-carbon bond formation, copper-catalyzed cross-coupling reactions of arylzinc reagents with aryl halides, often referred to as Ullmann-type couplings, provide a valuable alternative to palladium- and nickel-catalyzed methods. rsc.org While the exact mechanisms can be complex and are still the subject of investigation, they generally involve the formation of a copper-aryl intermediate. The presence of iodide in the organozinc reagent can also play a significant role, potentially influencing the nature of the active copper species. Recent studies have even proposed non-canonical mechanisms for copper-catalyzed cross-couplings, such as the addition of an aryl halide to a Cu(II) species. escholarship.org

| Coupling Partner | Catalyst/Mediator | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Aryl Iodide | CuI | Ullmann-type Coupling | Often requires elevated temperatures. | organic-chemistry.org |

| Alkyne | Cu₂O | Sonogashira-type Coupling | Can often be performed ligand-free. | organic-chemistry.org |

| 1-Bromoalkyne | CuI/Ligand | Cadiot-Chodkiewicz type Coupling | Synthesis of unsymmetrical diynes. | organic-chemistry.org |

Other Significant Reaction Classes

Beyond the well-established nickel- and copper-catalyzed cross-coupling reactions, this compound can participate in other important synthetic transformations. For instance, in palladium-catalyzed reactions, it can be coupled with thioesters in what is known as the Fukuyama coupling to produce ketones. wikipedia.org This reaction is valued for its high chemoselectivity. wikipedia.org Additionally, organozinc reagents are utilized in the Barbier reaction, a one-pot process where the organozinc reagent is generated in the presence of a carbonyl substrate to form alcohols. wikipedia.org The functional group tolerance of organozinc reagents makes them particularly useful in complex molecule synthesis. wikipedia.org

Barbier-Type Reactions and Their Advantages

The Barbier reaction is a powerful method in which an organometallic reagent is generated in situ in the presence of an electrophile, typically a carbonyl compound. wikipedia.org This one-pot procedure distinguishes it from the Grignard reaction, where the organometallic species is prepared in a separate step before the electrophile is added. wikipedia.orgalfa-chemistry.com In the context of this compound, the reaction is initiated by the oxidative addition of zinc metal into the carbon-iodine bond of a 4-bromo-3-fluoro-iodobenzene precursor, all while the target aldehyde or ketone is present in the reaction vessel.

The primary advantage of the Barbier approach is its operational simplicity, as it combines reagent formation and reaction into a single step. wikipedia.org This method is particularly beneficial for generating organozinc species like this compound, which may be unstable and difficult to isolate or store. wikipedia.org Organozinc reagents exhibit greater tolerance to moisture and protic functional groups compared to their highly sensitive Grignard or organolithium counterparts, which often allows reactions to be conducted under less stringent, and sometimes even aqueous, conditions, aligning with the principles of green chemistry. wikipedia.orgwikipedia.org The use of inexpensive and relatively non-toxic zinc metal further enhances its appeal. wikipedia.org The reaction mechanism resembles that of the Grignard reaction, proceeding via nucleophilic addition to the carbonyl group to yield a primary, secondary, or tertiary alcohol after workup. wikipedia.orgwikipedia.org This can occur through a concerted pathway involving a cyclic transition state or via a stepwise radical process initiated by a single electron transfer (SET). wikipedia.org

| Feature | Description | Advantage |

| Reaction Type | One-Pot Synthesis | Simplifies experimental procedure, saves time and resources. |

| Reagent Generation | In situ | Avoids isolation of potentially unstable organozinc intermediates. wikipedia.org |

| Reagent Tolerance | Less water-sensitive | Enables reactions in a wider range of solvents, including water. wikipedia.orgwikipedia.org |

| Functional Groups | High tolerance | Compatible with various functional groups sensitive to Grignard reagents. acs.org |

| Metal | Zinc | Inexpensive and less hazardous compared to other metals. wikipedia.org |

Nucleophilic Addition to Carbonyl Compounds and Imines

As a potent carbon nucleophile, this compound readily participates in 1,2-addition reactions with electrophilic carbon centers, most notably those in carbonyl compounds and imines. masterorganicchemistry.com Organozinc reagents are often preferred for these transformations due to their high functional group tolerance and the milder reaction conditions required compared to organolithiums or Grignards. acs.org

In its reaction with aldehydes and ketones, the 4-bromo-3-fluorophenyl group attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral zinc alkoxide intermediate. masterorganicchemistry.com Subsequent aqueous workup protonates the alkoxide to furnish the corresponding secondary or tertiary alcohol. The rate and success of the addition are influenced by electronic factors, with electron-poor carbonyls reacting more rapidly. masterorganicchemistry.com

The addition to imines or in situ generated iminium ions follows a similar mechanistic pathway. This reaction is a cornerstone of the Mannich reaction and its variants, providing a direct route to α-substituted amines. beilstein-journals.orgnih.gov The nucleophilic 4-bromo-3-fluorophenyl group adds to the C=N double bond of the imine (or iminium ion), generating a new C-C bond and forming a zinc amide intermediate. libretexts.org Protonolysis during workup yields the final amine product. This transformation is highly valuable for synthesizing complex amines from simple precursors. beilstein-journals.orgnih.gov

| Substrate | Electrophile | Reagent | Product Type |

| Aldehyde (R-CHO) | Carbonyl | This compound | Secondary Alcohol |

| Ketone (R-CO-R') | Carbonyl | This compound | Tertiary Alcohol |

| Imine (R-CH=NR') | Imine | This compound | Secondary Amine |

Participation in Radical Reactions and Photoredox Catalysis

Beyond its classical nucleophilic behavior, this compound can engage in reaction pathways involving radical intermediates. The formation of the organozinc reagent itself can proceed through a single electron transfer (SET) mechanism from the zinc metal surface to the aryl halide. wikipedia.org Similarly, its subsequent reactions can be initiated by SET. In such a process, the organozinc compound can act as an electron donor, transferring a single electron to a suitable acceptor. youtube.com This generates a radical anion and the corresponding 4-bromo-3-fluorophenyl radical, which can then be trapped by a radical acceptor to form a new carbon-carbon bond.

This reactivity is harnessed in modern synthetic methods, particularly in the field of photoredox catalysis. In a typical dual catalytic cycle, a photocatalyst, upon excitation by visible light, becomes a potent oxidant or reductant. youtube.com For instance, an excited-state photocatalyst could oxidize the this compound, generating the 4-bromo-3-fluorophenyl radical. This radical can then add to an alkene or engage in a cross-coupling cycle with a transition metal catalyst, such as nickel. youtube.com Alternatively, in a reductive quenching cycle, the excited photocatalyst is reduced by an amine, and the resulting highly reducing species can reduce a partner aryl halide. The organozinc reagent then participates in the cross-coupling cycle with the activated transition metal catalyst. These photoredox methods allow for the formation of C-C bonds under exceptionally mild conditions, expanding the synthetic utility of organozinc reagents. youtube.com

Design and Implementation of Sequential and Tandem Reactions

The predictable reactivity and functional group compatibility of this compound make it an excellent component for designing sequential and tandem (or cascade) reactions. These processes, where multiple transformations occur in a single pot, enhance synthetic efficiency by minimizing purification steps and reducing waste.

A sequential reaction can be designed where this compound is used in the initial step, followed by the addition of new reagents to trigger subsequent transformations. For example, one could first perform a palladium-catalyzed Negishi cross-coupling between this compound and an acyl chloride to synthesize a 4-bromo-3-fluorobenzophenone derivative. wikipedia.org Then, without isolating the ketone, a different nucleophile, such as an acetylide or another organometallic reagent, could be introduced into the same pot to perform a nucleophilic addition to the newly formed carbonyl group, rapidly building molecular complexity.

A tandem reaction involves a sequence where each subsequent step is a direct consequence of the functionality created in the previous one. A hypothetical tandem reaction could involve the nucleophilic addition of this compound to an aldehyde substrate that also bears a suitably positioned leaving group (e.g., a tosylate or halide). The initial 1,2-addition would form a zinc alkoxide intermediate, which could then engage in an intramolecular SN2 reaction, displacing the leaving group to form a cyclic ether in a single, continuous process.

Multi-Component Reaction Architectures

Multi-component reactions (MCRs), in which three or more starting materials are combined in a one-pot process to form a single product, represent a highly efficient strategy for synthesizing complex molecules. nih.govfrontiersin.org this compound is an ideal nucleophilic component for such reaction architectures due to its robust nature.

A prime example is its use in a three-component Mannich-type reaction to produce structurally diverse α-branched amines. beilstein-journals.orgnih.gov In this architecture, an aldehyde, an amine, and this compound are combined. The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is often protonated or activated by the Lewis acidic zinc species to form a highly electrophilic iminium ion. libretexts.org The 4-bromo-3-fluorophenyl group from the organozinc reagent then acts as the nucleophile, attacking the iminium ion to forge the key carbon-carbon bond. beilstein-journals.orgnih.gov This convergent approach allows for the rapid assembly of a library of complex amines by simply varying the aldehyde and amine components. frontiersin.org

| Aldehyde Component | Amine Component | Organozinc Reagent | Product: α-Branched Amine |

| Benzaldehyde | Piperidine | This compound | 1-[(4-Bromo-3-fluorophenyl)(phenyl)methyl]piperidine |

| 4-Methoxybenzaldehyde | Morpholine | This compound | 4-[(4-Bromo-3-fluorophenyl)(4-methoxyphenyl)methyl]morpholine |

| Isobutyraldehyde | Dibenzylamine | This compound | N-(4-Bromo-3-fluorophenyl)-N-(2-methyl-1-phenylpropyl)benzylamine |

Advanced Characterization and Computational Studies of Arylzinc Iodides

Spectroscopic Methodologies for Reaction Monitoring and Mechanistic Elucidation

Real-time monitoring of chemical reactions and the detection of short-lived intermediates are crucial for unraveling the complex mechanisms of organozinc reagent formation and their subsequent reactions.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying homogeneous catalytic reactions under actual reaction conditions. wiley.com By employing specialized equipment like high-pressure NMR tubes, it is possible to acquire spectra at elevated temperatures and pressures, providing a real-time window into the reaction progress. wiley.com This technique allows for the direct observation and quantification of reactants, products, and stable intermediates as the reaction unfolds.

In the context of arylzinc iodide synthesis, in-situ ¹H NMR spectroscopy, often used in conjunction with other methods, helps to characterize the final solution structure of the organozinc reagent. escholarship.orgescholarship.org For instance, the formation of monoorganozinc halides versus diorganozinc species can be determined, which is influenced by factors like the presence of solubilizing salts. escholarship.orgescholarship.org The chemical shifts observed in NMR spectra can also confirm the coordination of solvent molecules, such as dimethyl sulfoxide (B87167) (DMSO), to the zinc center, which can be crucial for understanding solvent effects on the reaction mechanism. nih.gov This approach is vital for the knowledge-driven optimization of reaction conditions for reagents like 4-Bromo-3-fluorophenylzinc iodide. wiley.com

Many critical reaction intermediates in organometallic chemistry are present in such low concentrations that they are undetectable by traditional ensemble analytical tools like NMR. nih.govnih.gov Single-particle fluorescence microscopy overcomes this limitation by offering the sensitivity to observe individual molecules and single catalytic turnovers. nih.gov This technique has been revolutionary in studying the formation of organozinc reagents. nih.gov

By tagging an organohalide with a fluorophore, researchers can directly visualize the oxidative addition process on the surface of zinc metal particles. nih.gov This allows for the characterization of previously "unobservable" organometallic surface intermediates. nih.gov The application of this microscopy technique has provided profound insights into several aspects of arylzinc iodide synthesis:

Solvent Effects : It has been used to pinpoint the mechanistic origin of solvent effects by directly observing the build-up and persistence of organozinc intermediates on the zinc surface in different solvents like THF and DMSO. escholarship.orgnih.gov

Salt Effects : The role of lithium salts in promoting the direct insertion of zinc into organohalides has been elucidated by observing how these salts help to solubilize intermediates from the zinc surface. escholarship.org

Reaction Environments : The technique can resolve local, non-ensemble averaged kinetics, showing that different regions on the zinc surface can exhibit unique reactivity. acs.org

These detailed observations generate predictive power for optimizing synthetic conditions for specific arylzinc iodides. nih.gov

| Technique | Application to Organozinc Synthesis | Key Findings | References |

| Single-Particle Fluorescence Microscopy | Observation of fluorescently-tagged organohalides reacting with zinc particles. | Characterized previously unknown surface-bound organozinc intermediates. | nih.gov, nih.gov |

| Elucidation of solvent effects (e.g., THF vs. DMSO). | Revealed that DMSO accelerates the initial oxidative addition step. | escholarship.org, nih.gov | |

| Investigation of salt-assisted (e.g., LiCl) synthesis. | Showed that salts solubilize surface intermediates, promoting the overall reaction. | escholarship.org, wikipedia.org | |

| Imaging of micelles in aqueous organozinc reactions. | Demonstrated that micelles adhere to the zinc surface and exchange molecular cargo with the solution. | nih.gov, acs.org |

Structural Characterization Techniques

Determining the precise molecular structure is fundamental to understanding the reactivity of organozinc compounds. X-ray crystallography stands as the definitive method for this purpose.

X-ray crystallography is the primary tool for unambiguously determining the three-dimensional arrangement of atoms in solid-state organometallic compounds. uu.nllibretexts.org This technique provides precise data on bond lengths, bond angles, and coordination geometries, which are essential for understanding the nature of the carbon-zinc bond and the influence of other ligands or solvent molecules.

For organozinc complexes, crystallography has been used to establish the structures of various classes, including:

Heteroleptic RZnX compounds (where X is a halogen). uu.nl

Diorganozinc compounds and their coordination complexes. uu.nl

Ionic organozincates, where the zinc atom is part of an anion. uu.nlacs.org

The structural data obtained are crucial for validating theoretical models and understanding structure-reactivity relationships. While a specific crystal structure for this compound is not publicly documented, analysis of related compounds provides a template for its likely structural features. For example, studies on other arylzinc halides reveal details about their aggregation states (monomeric, dimeric, etc.) and coordination to solvent molecules like THF.

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

| A Zinc "Ate Complex" | [Li(TMEDA)]₂Zn(CH₂SiMe₂SiMe₂CH₂)₂ | Monoclinic | P2₁/n | Zincate complex with a four-membered ZnC₂Si ring. | acs.org |

| A diiodidozinc complex | [ZnI₂(C₁₈H₁₅P₂)₂] | Monoclinic | C2/c | Mononuclear, four-coordinated zinc center with two phosphane ligands. | nih.gov |

Despite its power, obtaining suitable crystals of organozinc intermediates for X-ray diffraction is often challenging. uu.nl Many arylzinc iodides are highly reactive, pyrophoric, and sensitive to air and moisture, requiring rigorous air-free handling techniques. wikipedia.org Several specific challenges exist:

Physical State : Many simple organozinc compounds are liquids or oils at room temperature and are difficult to crystallize. uu.nl

Reactivity : Their inherent reactivity can lead to decomposition before or during the crystallization process.

Complex Equilibria : In solution, organozinc halides can exist in a Schlenk equilibrium, leading to mixtures of species (R₂Zn, ZnX₂, and RZnX) that can co-crystallize or inhibit the formation of single crystals. wikipedia.orgresearchgate.net

Researchers employ several strategies to overcome these hurdles. The use of stabilizing ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can lead to the formation of more stable, crystalline complexes. researchgate.net Another common approach is to perform crystallizations at low temperatures to slowly grow crystals from a supersaturated solution, which can help prevent the compound from crashing out and trapping impurities. libretexts.org The synthesis of related "ate complexes" can also yield more stable and crystalline materials suitable for structural analysis. acs.org

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. rsc.org It allows for the investigation of structures and reaction pathways that may be difficult to access experimentally.

For arylzinc iodides, DFT calculations are used to:

Predict Structures : Calculate the geometries of stable molecules and transient intermediates, providing insights into bond lengths and angles. acs.org

Elucidate Reaction Mechanisms : Map potential energy surfaces to identify transition states and calculate activation barriers, helping to distinguish between possible reaction pathways. acs.org

Simulate Spectroscopic Data : Predict NMR chemical shifts or vibrational frequencies to aid in the interpretation of experimental spectra. rsc.org

Analyze Electronic Properties : Investigate the charge distribution and molecular orbitals to understand reactivity, such as the nature of the C-Zn bond and the influence of substituents on the aryl ring. Time-dependent DFT (TD-DFT) can be used to study electronic excitations and optical properties. nih.govresearchgate.net

These computational tools are invaluable for building a complete mechanistic picture, especially when experimental data on reactive intermediates is limited. researchgate.netrsc.org

| Computational Method | Application | Information Gained | References |

| Density Functional Theory (DFT) | Geometry Optimization | Prediction of stable molecular structures and bond parameters. | acs.org |

| Transition State Search | Elucidation of reaction mechanisms and calculation of energy barriers. | acs.org | |

| Natural Bond Orbital (NBO) Analysis | Information on charge distribution and bonding interactions. | researchgate.net | |

| Time-Dependent DFT (TD-DFT) | Calculation of Electronic Spectra | Understanding of UV-Vis absorption and photoluminescence properties, assignment of electronic transitions (e.g., XLCT). | nih.gov, researchgate.net |

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a standard method for investigating the reaction mechanisms of transformations involving arylzinc reagents, including their formation and subsequent cross-coupling reactions. DFT calculations can shed light on the origin of regioselectivity and provide detailed energetic profiles of reaction pathways. researchgate.net

For a typical Negishi cross-coupling reaction, where an organozinc compound like this compound reacts with an organic halide in the presence of a palladium catalyst, DFT is used to model the three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. Computational studies can model the transition state energies for this step with various substrates. nih.gov

Transmetalation: In this step, the aryl group from the zinc reagent (e.g., the 4-bromo-3-fluorophenyl group) is transferred to the palladium center, displacing the halide. DFT calculations help in understanding the structure of the key intermediates and the energetics of the aryl transfer. The presence of substituents on the phenyl ring, such as the bromo and fluoro groups in this compound, significantly influences the electronic properties and, consequently, the rate and efficiency of this step.

Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium center couple and leave, regenerating the palladium(0) catalyst. DFT can predict the energy barrier for this step, which is often rate-determining. nih.gov Studies have shown that bulky ligands on the palladium catalyst can accelerate reductive elimination, enhancing reaction efficiency. researchgate.net

DFT calculations have been instrumental in explaining the excellent regioselectivity observed in certain palladium-catalyzed cross-coupling reactions involving organozinc reagents. researchgate.net By comparing the energy profiles of competing reaction pathways, researchers can determine why one product is formed preferentially over another.

Table 1: Representative Energetic Data from DFT Calculations for a Model Negishi Coupling Cycle

| Reaction Step | Modeled Process | Calculated Parameter | Typical Value (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Pd(0)L2 + Ar-X → Ar-Pd(II)(X)L2 | Activation Energy (ΔG‡) | 15 - 25 |

| Transmetalation | Ar-Pd(II)(X)L2 + Ar'-ZnI → Ar-Pd(II)(Ar')L2 + ZnIX | Reaction Energy (ΔG) | -5 to -15 |

| Reductive Elimination | Ar-Pd(II)(Ar')L2 → Ar-Ar' + Pd(0)L2 | Activation Energy (ΔG‡) | 10 - 20 |

Note: These values are illustrative for a generic arylzinc reagent and can vary significantly based on the specific substrates, ligands, and solvent used.

Predictive Modeling of Reactivity and Selectivity in Organozinc Transformations

Predictive modeling uses computational algorithms and statistical methods to forecast the outcome of chemical reactions. For organozinc transformations involving reagents like this compound, these models are particularly valuable for predicting reactivity and selectivity without performing extensive laboratory experiments.

The reactivity of this compound is dictated by the electronic effects of its substituents. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group via the inductive effect. The bromine atom also has an inductive withdrawing effect. These features influence the nucleophilicity of the aryl group and its propensity to participate in transmetalation.

Predictive models often rely on quantitative structure-activity relationship (QSAR) principles. By building a model based on a dataset of known reactions, it becomes possible to predict outcomes for new substrates. For instance, a model could predict the yield of a Negishi coupling reaction based on parameters describing the electronic and steric properties of the arylzinc reagent and the coupling partner.

A key area of predictive modeling is understanding selectivity in reactions with complex substrates. organic-chemistry.org For example, if an aryl halide has multiple sites for reaction, a computational model can predict which site the 4-bromo-3-fluorophenyl group will preferentially couple with. These models have been successfully applied to predict branched vs. linear product ratios in couplings with specific alkylzinc halides. nih.govorganic-chemistry.org

Table 2: Influence of Electronic Parameters on Predicted Reactivity

| Substituent on Phenylzinc Reagent | Hammett Parameter (σ) | Predicted Effect on Transmetalation Rate |

|---|---|---|

| Electron-Donating Group (e.g., -OCH3) | Negative | Increase |

| No Substituent (-H) | 0 | Baseline |

| Electron-Withdrawing Group (e.g., -CF3, -F, -Br) | Positive | Decrease |

The electronic character of the 4-bromo-3-fluorophenyl group, with its two electron-withdrawing halides, would place it in the category predicted to have a slower relative rate of transmetalation compared to simpler phenylzinc reagents, a factor that must be managed by optimizing other reaction parameters.

Simulation of Solvent and Additive Effects on Organozinc Chemistry

The chemical behavior of organozinc reagents like this compound is profoundly influenced by the solvent and the presence of additives. nih.gov Computational simulations, often using a combination of quantum mechanics and molecular mechanics (QM/MM), can model these environmental effects to provide a clearer picture of the species present in solution.

Organozinc halides exist in solution in a dynamic equilibrium, known as the Schlenk equilibrium:

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium, which dictates the concentration of the more reactive diorganozinc species (R₂Zn), is highly dependent on the solvent. Ethereal solvents like tetrahydrofuran (B95107) (THF), in which this compound is typically supplied, can coordinate to the zinc center, stabilizing the organozinc species and influencing the equilibrium. nih.govsigmaaldrich.com Simulations can model the coordination of THF molecules and calculate the relative stabilities of the different species in the Schlenk equilibrium.

Additives, such as lithium chloride (LiCl), are often used in organozinc reactions to improve solubility and reactivity. Computational models can simulate the effect of these salts. For example, LiCl can break up oligomeric clusters of the organozinc reagent and form more reactive "ate" complexes (e.g., Li[RZnXCl]). Simulations can map the energetic landscape of these transformations and explain the observed enhancement in reaction rates.

Table 3: Simulated Solvent Effects on the Schlenk Equilibrium for a Generic Arylzinc Halide (ArZnX)

| Solvent | Dielectric Constant (ε) | Coordinating Ability | Predicted Equilibrium Position |

|---|---|---|---|

| Toluene | 2.4 | Low | Favors ArZnX |

| Tetrahydrofuran (THF) | 7.6 | High | Shifts towards R₂Zn + ZnX₂ |

| N,N-Dimethylformamide (DMF) | 36.7 | Very High | Strongly shifts towards R₂Zn + ZnX₂ |

These simulations help rationalize the choice of solvent for a particular transformation. For this compound, which is supplied in THF, the solvent already plays an active role in modulating its reactivity. sigmaaldrich.com

Synthetic Utility and Strategic Applications in Complex Molecule Synthesis

Synthesis of Fluorinated Aromatic Scaffolds utilizing 4-Bromo-3-fluorophenylzinc Iodide

This compound serves as a key building block for the synthesis of various fluorinated aromatic scaffolds. The presence of the fluorine atom can significantly influence the physicochemical properties of the target molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The primary method for utilizing this reagent is through palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling.

In a typical Negishi coupling reaction, this compound is reacted with an aryl, heteroaryl, or vinyl halide or triflate in the presence of a palladium catalyst. This reaction facilitates the formation of a new carbon-carbon bond, incorporating the 4-bromo-3-fluorophenyl group into a larger molecular framework. The versatility of this approach allows for the synthesis of a wide array of fluorinated biaryls and other complex aromatic systems that are otherwise challenging to prepare.

Table 1: Examples of Fluorinated Aromatic Scaffolds Synthesized using this compound

| Coupling Partner | Catalyst | Product | Application Area |

| Aryl Iodide | Pd(PPh₃)₄ | Fluorinated Biphenyl Derivative | Pharmaceuticals |

| Heteroaryl Bromide | PdCl₂(dppf) | Fluorinated Heteroaromatic Compound | Agrochemicals |

| Vinyl Triflate | Pd₂(dba)₃ / SPhos | Fluorinated Styrene Derivative | Materials Science |

This table is illustrative and based on the general reactivity of arylzinc reagents in Negishi coupling reactions.

Construction of Brominated Aromatic Derivatives

The bromine atom in this compound provides a reactive handle for further functionalization. After the initial cross-coupling reaction, the bromo group can be retained in the product, serving as a site for subsequent transformations. This sequential cross-coupling strategy is highly valuable for the construction of polysubstituted aromatic derivatives.

For instance, after a Negishi coupling at the zinc-bearing carbon, the resulting brominated aromatic compound can undergo a second cross-coupling reaction, such as a Suzuki, Stille, or Sonogashira coupling, at the bromine position. This allows for the controlled and stepwise introduction of different substituents onto the aromatic ring, providing access to complex molecules with precisely defined substitution patterns.

Role in the Synthesis of Biologically Active Molecules for Pharmaceutical and Agrochemical Applications

The 4-bromo-3-fluorophenyl moiety is a common structural motif in a variety of biologically active molecules. The unique electronic properties conferred by the fluorine and bromine atoms can enhance the biological activity and pharmacokinetic profile of a drug or agrochemical.

Pharmaceutical Applications:

In medicinal chemistry, the introduction of a 4-bromo-3-fluorophenyl group can lead to compounds with improved potency and selectivity for their biological targets. For example, this scaffold is found in inhibitors of various enzymes and receptors implicated in a range of diseases.

Agrochemical Applications:

Similarly, in the agrochemical industry, the incorporation of this functionalized phenyl ring can result in the development of new herbicides, insecticides, and fungicides with enhanced efficacy and favorable environmental profiles.

Table 2: Examples of Biologically Active Scaffolds Incorporating the 4-Bromo-3-fluorophenyl Moiety

| Compound Class | Biological Target | Therapeutic/Application Area |

| Substituted Biphenyls | Protein Kinases | Oncology |

| Heterocyclic Derivatives | G-protein Coupled Receptors | Neuroscience |

| Phenyl-substituted Pyridines | Acetylcholinesterase | Insecticides |

This table represents potential applications based on the prevalence of similar structural motifs in known biologically active molecules.

Contributions to Materials Science through Precision Organic Synthesis

The precise control over molecular architecture afforded by this compound also extends to the field of materials science. The introduction of the 4-bromo-3-fluorophenyl group can be used to fine-tune the electronic and photophysical properties of organic materials. This is particularly relevant in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The ability to construct well-defined conjugated systems through iterative cross-coupling reactions allows for the synthesis of novel materials with tailored properties, such as specific emission wavelengths, charge transport characteristics, and thermal stability.

Strategies for Chemo-, Regio-, and Stereoselective Syntheses Facilitated by Arylzinc Iodides

The utility of arylzinc iodides like this compound is significantly enhanced by the high degree of selectivity that can be achieved in their reactions.

Chemoselectivity: Organozinc reagents are known for their excellent functional group tolerance. They are generally less reactive than their organolithium or Grignard counterparts, allowing them to participate in cross-coupling reactions in the presence of sensitive functional groups such as esters, amides, and nitriles without side reactions.